molecular formula C12H10FNO B3357885 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 76255-89-5

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B3357885
CAS No.: 76255-89-5
M. Wt: 203.21 g/mol
InChI Key: FFHGNKTVFARENQ-UHFFFAOYSA-N
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Description

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the molecular formula C12H10FNO and a molecular weight of 203.22 g/mol . This compound is part of the carbazole family, which is known for its diverse applications in organic electronics, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-fluoro-1-tetralone with hydrazine hydrate, followed by cyclization in the presence of a suitable acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

8-fluoro-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1,3,5,14H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHGNKTVFARENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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